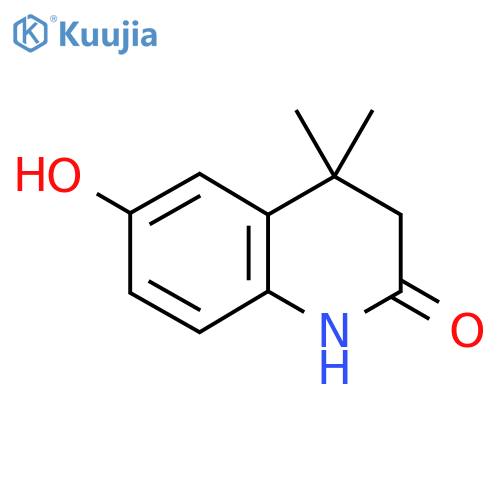Cas no 266359-62-0 (6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one)

266359-62-0 structure
商品名:6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- MFCD24599807
- SCHEMBL23078930
- 266359-62-0
- SY340348
- 6-Hydroxy-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one
- 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4,4-dimethyl-
-
- インチ: 1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)
- InChIKey: MDCRRXNPQLRWDS-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C)(C)C2C=C(C=CC=2N1)O
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.154±0.06 g/cm3(Predicted)
- ふってん: 396.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.88±0.40(Predicted)
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240735-1g |
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
266359-62-0 | 97% | 1g |
$647 | 2024-07-28 | |
| Chemenu | CM240735-5g |
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
266359-62-0 | 97% | 5g |
$1290 | 2021-08-04 | |
| Chemenu | CM240735-1g |
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
266359-62-0 | 97% | 1g |
$608 | 2021-08-04 | |
| Chemenu | CM240735-10g |
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
266359-62-0 | 97% | 10g |
$1730 | 2021-08-04 |
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
266359-62-0 (6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
